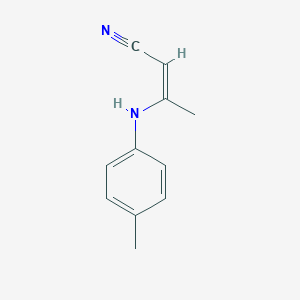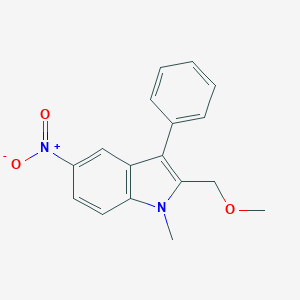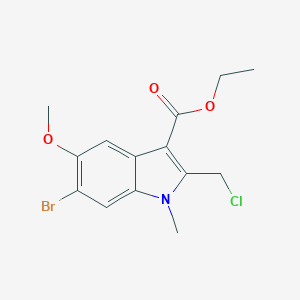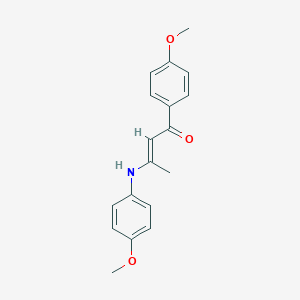![molecular formula C33H31N5O4 B421039 ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421039.png)
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, dimethylamino, cyano, and carboxylic acid ester groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the cyano group may produce an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-2-[(dimethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
1-(4-Methoxyphenyl)-2-[(dimethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, as mentioned above.
特性
分子式 |
C33H31N5O4 |
|---|---|
分子量 |
561.6g/mol |
IUPAC名 |
ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C33H31N5O4/c1-5-41-33(39)31-26-19-25(42-32-27(20-34)28(17-18-35-32)36-22-9-7-6-8-10-22)15-16-29(26)38(30(31)21-37(2)3)23-11-13-24(40-4)14-12-23/h6-19H,5,21H2,1-4H3,(H,35,36) |
InChIキー |
OHDAQNZQVFOVLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)CN(C)C |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis(2-hydroxyphenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-4,9-diol](/img/structure/B420956.png)
![2-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-3H-benzo[f]chromen-3-one](/img/structure/B420959.png)

![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)


![ethyl 2-(isothiocyanatomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420966.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone](/img/structure/B420967.png)
![ethyl 4-chloro-5-hydroxy-6-iodo-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B420968.png)


![ethyl 6-bromo-4-(3-chloropropanoyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B420975.png)
![2-[2-(Dimethylamino)vinyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B420976.png)

